molecular formula C24H21ClN2O5 B423162 2-chloro-4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 4-methoxybenzoate

2-chloro-4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 4-methoxybenzoate

Cat. No.: B423162
M. Wt: 452.9g/mol
InChI Key: HBVIEIVIOSXYRB-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 4-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chloro-substituted phenyl ring, a hydrazinylidene group, and a methoxybenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic fragments . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-chloro-4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-chloro-4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 4-methoxybenzoate stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C24H21ClN2O5

Molecular Weight

452.9g/mol

IUPAC Name

[2-chloro-4-[(E)-[(2-methoxy-4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C24H21ClN2O5/c1-15-4-10-19(22(12-15)31-3)23(28)27-26-14-16-5-11-21(20(25)13-16)32-24(29)17-6-8-18(30-2)9-7-17/h4-14H,1-3H3,(H,27,28)/b26-14+

InChI Key

HBVIEIVIOSXYRB-VULFUBBASA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)Cl)OC

SMILES

CC1=CC(=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)Cl)OC

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)Cl)OC

Origin of Product

United States

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